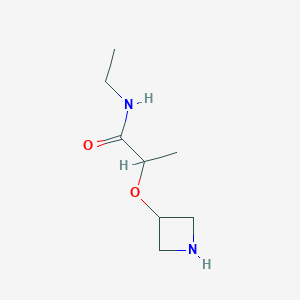

2-(azetidin-3-yloxy)-N-ethylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-N-ethylpropanamide |

InChI |

InChI=1S/C8H16N2O2/c1-3-10-8(11)6(2)12-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

NMPYPVPTXHVVSL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(C)OC1CNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Azetidin 3 Yloxy N Ethylpropanamide

Stereoselective Synthesis and Chiral Induction Strategies

The synthesis of enantiomerically pure 2-(azetidin-3-yloxy)-N-ethylpropanamide hinges on establishing two key chiral centers: one on the azetidine (B1206935) ring and the other at the alpha-carbon of the propanamide group. The spatial arrangement of these stereocenters is critical for the molecule's intended biological interactions.

Strategies for achieving stereoselectivity often begin with the synthesis of a chiral azetidin-3-ol (B1332694) precursor. One effective method involves the use of chiral N-propargylsulfonamides, which can be accessed with high enantiomeric excess through chiral sulfinamide chemistry. nih.gov A gold-catalyzed oxidative cyclization of these precursors generates chiral azetidin-3-ones, which can then be stereoselectively reduced to the corresponding azetidin-3-ols. nih.gov This approach bypasses the need for toxic diazo intermediates, offering a more practical route to the chiral azetidine core. nih.gov

Another strategy involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes. nih.gov Depending on the reaction conditions, this method can stereospecifically yield 2-(hydroxymethyl)azetidines or pyrrolidin-3-ols. nih.gov By carefully selecting the starting amino-epoxide derived from a chiral pool like amino acids, the desired stereochemistry of the azetidine ring can be precisely controlled.

| Strategy | Key Precursor | Key Transformation | Stereochemical Control | Advantages |

|---|---|---|---|---|

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | Intramolecular N-H insertion of an α-oxo gold carbene intermediate | Derived from chiral sulfinamide | High enantiomeric excess (>98% e.e.), avoids toxic diazo compounds. nih.gov |

| Epoxide Ring-Closing | Enantiopure (2-aminoalkyl)oxiranes | Base-induced intramolecular nucleophilic substitution | Derived from chiral pool (e.g., amino acids) | Stereospecific formation of the azetidine ring. nih.gov |

| Photocycloaddition | Imines and Alkenes | Copper-catalyzed [2+2] photocycloaddition | Use of chiral ligands on the copper catalyst | Access to diverse functionalized azetidines. researchgate.net |

Novel Catalytic Approaches for Azetidine Ring Functionalization and Ether Formation

Modern catalysis offers powerful tools for both constructing the strained azetidine ring and forming the crucial ether linkage in this compound.

Azetidine Ring Formation and Functionalization: The synthesis of the functionalized azetidine core can be achieved through various catalytic methods. Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have emerged as excellent catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds via a C3-selective intramolecular epoxide ring-opening to afford 3-hydroxyazetidines in high yields, even in the presence of acid-sensitive functional groups. nih.govfrontiersin.org Palladium-catalyzed reactions have also been pivotal. For instance, intramolecular C(sp³)–H amination reactions can form the azetidine ring, showcasing excellent functional group tolerance. rsc.org Furthermore, palladium complexes incorporating azetidine-based ligands have been developed and evaluated in cross-coupling reactions like the Suzuki-Miyaura reaction, indicating the utility of azetidines in catalytic systems themselves. mdpi.com

Ether Formation: The formation of the ether bond between the azetidine-3-ol and the N-ethylpropanamide side chain is a critical step. While the classic Williamson ether synthesis (reacting an alkoxide with an alkyl halide) is a robust method, catalytic alternatives offer milder conditions and broader substrate scope. masterorganicchemistry.com Acid-catalyzed dehydration of two different alcohols is one approach, although it is typically best for symmetrical ethers or when one alcohol can form a stable carbocation (e.g., tertiary or benzylic alcohols). youtube.commasterorganicchemistry.comnih.gov For a secondary alcohol like azetidin-3-ol, this could lead to side reactions. masterorganicchemistry.com

A more controlled catalytic method is the alkoxymercuration-demercuration of an alkene. libretexts.org This involves reacting an alkene with an alcohol in the presence of a mercury(II) salt, followed by demercuration with sodium borohydride. libretexts.org To synthesize the target compound, one could envision reacting N-ethyl-2-propenamide with azetidin-3-ol under these conditions, which would follow Markovnikov's rule to form the desired ether linkage.

| Transformation | Catalytic System | Mechanism | Applicability to Target Synthesis |

|---|---|---|---|

| Azetidine Ring Formation | La(OTf)₃ | Lewis acid-catalyzed intramolecular aminolysis of an epoxy amine. nih.govfrontiersin.org | Forms the 3-hydroxyazetidine precursor with high regioselectivity. |

| Azetidine Ring Formation | Palladium(II) with an oxidant (e.g., benziodoxole tosylate) | Intramolecular C(sp³)–H amination. rsc.org | Allows for the creation of functionalized azetidines from linear precursors. |

| Ether Formation | Trifluoroacetic acid (TFA) | Acid-catalyzed cross-coupling of a benzylic/activated alcohol with an alkyl alcohol. nih.gov | Could be adapted if one of the alcohol precursors is activated. |

| Ether Formation | (CF₃CO₂)₂Hg, then NaBH₄ | Alkoxymercuration-demercuration. libretexts.org | Reaction between azetidin-3-ol and an appropriate alkene precursor for the side chain. |

Multi-Step Synthesis Pathways and Optimization Techniques for Analog Generation

The generation of analogs of this compound for structure-activity relationship (SAR) studies requires efficient and adaptable multi-step synthesis pathways. Modern approaches increasingly utilize flow chemistry and automated optimization platforms to accelerate this process. nih.govsyrris.jp

A plausible multi-step pathway could be designed as a convergent synthesis. In one branch, a protected azetidin-3-one (B1332698) is synthesized and reduced to the corresponding alcohol. In a parallel branch, a series of N-substituted 2-halopropanamides are prepared from various amines and 2-halopropionyl chloride. The two fragments are then coupled in the final step via an etherification reaction. This convergent approach allows for the rapid generation of a library of analogs by simply varying the amine used in the second branch.

The optimization of such multi-step syntheses is greatly enhanced by high-throughput experimentation and machine learning algorithms. semanticscholar.org Parameters such as catalyst loading, temperature, reagent concentration, and residence time (in flow systems) can be systematically varied and analyzed to maximize yield and purity while minimizing reaction time and waste. semanticscholar.org For instance, a self-optimizing flow reactor could be employed to fine-tune the conditions for both the azetidine formation and the subsequent etherification, potentially telescoping the reactions to reduce intermediate purification steps. rsc.org This approach not only accelerates the synthesis of the lead compound but also provides a robust platform for producing a diverse set of analogs for further investigation. syrris.jp

Chemical Reactivity and Derivatization Pathways of the Azetidine and Propanamide Moieties

The chemical reactivity of this compound is dictated by its constituent functional groups: the strained azetidine ring and the propanamide moiety.

Azetidine Moiety: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than larger rings like pyrrolidine (B122466) but more stable and easier to handle than aziridines. rsc.org This inherent strain energy can be harnessed for various chemical transformations. The secondary amine of the azetidine is a key site for derivatization. It can undergo:

N-Alkylation or N-Arylation: Reaction with alkyl halides or aryl halides (via Buchwald-Hartwig amination) to introduce diverse substituents on the nitrogen atom.

N-Acylation: Reaction with acid chlorides or anhydrides to form N-acyl derivatives.

Ring-Opening Reactions: Under certain conditions (e.g., with strong nucleophiles or via catalytic hydrogenation), the strained C-N or C-C bonds can be cleaved, providing access to functionalized acyclic amines.

Propanamide Moiety: The propanamide group offers several handles for chemical modification:

Amide Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2-(azetidin-3-yloxy)propanoic acid and ethylamine.

Amide Reduction: Strong reducing agents like lithium aluminum hydride can reduce the amide to a secondary amine, yielding N-ethyl-3-(azetidin-3-yloxy)propan-1-amine.

Alpha-Carbon Chemistry: The proton alpha to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, allowing for further substitution at this position.

These derivatization pathways allow for systematic modification of the parent structure, enabling a thorough exploration of the chemical space around this compound for various applications.

Computational and Theoretical Elucidation of 2 Azetidin 3 Yloxy N Ethylpropanamide Molecular Architecture and Interactions

Quantum Mechanical Studies of Electronic Structure and Conformational Dynamics

Quantum mechanical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule, independent of its environment. These methods provide detailed insights into the electronic distribution and the relative energies of different three-dimensional arrangements (conformers).

Conformational analysis is the exploration of the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.orgchemistrysteps.com For 2-(azetidin-3-yloxy)-N-ethylpropanamide, the key rotatable bonds are those connecting the azetidine (B1206935) ring to the ether oxygen, the ether oxygen to the propanamide moiety, and the bonds within the N-ethyl group. The goal of conformational analysis is to identify the low-energy conformers, as these are the most likely to be populated under physiological conditions.

Theoretical studies on related amide-containing molecules have demonstrated that the relative orientation of substituents around the amide bond can significantly influence conformational stability. researchgate.netnih.gov The potential energy surface of this compound would be scanned by systematically rotating these key dihedral angles. For each resulting geometry, an energy minimization calculation is performed to find the nearest local energy minimum. This process maps out the potential energy landscape of the molecule, identifying the most stable conformers. The stability of these conformers is influenced by a combination of steric hindrance, torsional strain, and intramolecular interactions, such as hydrogen bonding. libretexts.org

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 180 | 60 | 0.00 |

| 2 | 60 | 180 | 1.25 |

| 3 | -60 | 60 | 2.50 |

This table is illustrative and represents typical data obtained from conformational analysis.

The molecular electrostatic potential (MESP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its noncovalent interaction patterns. nih.govmdpi.com The MESP is calculated from the electron density and provides a visual representation of the electrostatic potential on the van der Waals surface of the molecule. rsc.org

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. In this compound, these would be expected around the carbonyl oxygen and the ether oxygen. Regions of positive electrostatic potential (typically colored blue) correspond to areas of low electron density and are prone to nucleophilic attack. mdpi.comrsc.org These are likely to be found around the hydrogen atoms of the amide and the azetidine ring. The MESP surface provides crucial insights into how the molecule will interact with other molecules, including solvent and potential biological targets. nih.govmdpi.com

Table 2: Calculated Electrostatic Potential Extrema for a Representative Conformer

| Feature | Location | MESP Value (kcal/mol) |

|---|---|---|

| Vmin | Carbonyl Oxygen | -45.0 |

| Vmax | Amide N-H | +35.0 |

This table is illustrative and represents typical data obtained from MESP analysis.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.orglibretexts.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amide nitrogen or the ether oxygen. The LUMO, conversely, would be expected to be distributed over the carbonyl group. The analysis of the spatial distribution and energies of these frontier orbitals can predict the most probable sites for chemical reactions and the nature of those reactions. wikipedia.org

Table 3: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

This table is illustrative and represents typical data obtained from FMO analysis.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

While quantum mechanical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of conformational dynamics and interactions with the solvent. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

An MD simulation of this compound in a solvent, such as water, would reveal how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules. This is particularly important for understanding the molecule's solubility and how its preferred conformation in solution might differ from that in the gas phase. The simulation can track the formation and breaking of hydrogen bonds between the molecule and water, providing a detailed picture of its solvation shell.

In Silico Molecular Recognition and Ligand-Target Docking Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. vistas.ac.inrjptonline.org This method is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a biological target, such as a protein receptor. researchgate.netijper.org

The process begins by generating a set of possible conformations of the ligand. Each of these conformations is then placed in the binding site of the target protein, and a scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to generate hypotheses about how the ligand might bind to the target.

Once a promising docking pose has been identified, the interactions between the ligand and the protein can be analyzed in detail. This involves identifying the specific amino acid residues in the binding site that are interacting with the ligand and the nature of those interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

For this compound, the amide group could act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). The ether oxygen can also act as a hydrogen bond acceptor. The azetidine ring, being a polar and non-planar motif, could also contribute to specific interactions within a binding pocket. rsc.org This detailed interaction profiling is crucial for understanding the molecular basis of recognition and for guiding the design of new molecules with improved binding affinity and selectivity.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-dimethylaniline |

| Erlotinib |

| Rifampicin |

| Isoniazid |

| Leucinamide |

| N-ethyl,N-methylformamide |

| N-ethyl,N-methylacetamide |

| 5-azacytidine |

Ligand-Based Design Principles for Structural Exploration

In the absence of a defined biological target or crystal structure, ligand-based design principles serve as a crucial compass for the structural exploration and optimization of novel chemical entities like this compound. This approach leverages the accumulated knowledge of structure-activity relationships (SAR) within a series of molecules to inform the design of new analogs with potentially improved properties. The core tenet is that molecules with similar structural and physicochemical features are likely to exhibit comparable biological activities. For this compound, this involves a systematic dissection of its molecular architecture to identify key pharmacophoric features and understand how modifications to its constituent parts—the azetidine ring, the ethylpropanamide side chain, and the linking ether group—may influence its interaction with biological systems.

The azetidine ring is a particularly noteworthy feature. As a small, saturated heterocycle, it imparts a degree of conformational rigidity to the molecule. ambeed.comrsc.org This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. enamine.net Computational studies on various azetidine-containing compounds have highlighted the ring's role as a versatile scaffold that can orient substituents in well-defined vectors in three-dimensional space. The exploration of derivatives would likely involve maintaining the azetidine core while modifying its substituents to probe the surrounding chemical space for favorable interactions.

Systematic structural modifications are central to ligand-based design. By iteratively altering specific fragments of this compound and assessing the impact on key molecular properties, a qualitative SAR can be established. For instance, modifications to the N-ethyl group of the propanamide side chain could explore the effects of steric bulk and lipophilicity. Replacing the ethyl group with larger alkyl chains or cyclic moieties could probe for specific hydrophobic pockets in a potential binding site. Conversely, introducing polar functional groups could enhance solubility or create new hydrogen bonding opportunities.

Quantitative structure-activity relationship (QSAR) models can provide a more quantitative framework for this exploration. researchgate.net Although specific QSAR studies on this compound are not publicly available, the principles of this methodology would involve correlating variations in calculated molecular descriptors with changes in a measured biological activity. Descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are fundamental in building such models. The goal is to develop a predictive model that can guide the synthesis of new compounds with a higher probability of success.

The following interactive data table illustrates a hypothetical exploration of the chemical space around the this compound scaffold. The calculated molecular properties demonstrate how subtle structural changes can modulate key physicochemical parameters relevant to drug-likeness.

| Compound ID | R Group (on amide) | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |

| Parent | -CH₂CH₃ | C₈H₁₆N₂O₂ | 172.22 | -0.15 | 50.6 | 2 | 3 | 4 |

| Analog 1 | -CH₃ | C₇H₁₄N₂O₂ | 158.20 | -0.45 | 50.6 | 2 | 3 | 3 |

| Analog 2 | -CH(CH₃)₂ | C₁₀H₂₀N₂O₂ | 200.28 | 0.55 | 50.6 | 2 | 3 | 5 |

| Analog 3 | -Cyclopropyl | C₁₀H₁₈N₂O₂ | 198.26 | 0.20 | 50.6 | 2 | 3 | 4 |

| Analog 4 | -(CH₂)₂OH | C₉H₁₈N₂O₃ | 202.25 | -0.87 | 70.8 | 3 | 4 | 6 |

Note: The data in this table is calculated for illustrative purposes to demonstrate ligand-based design principles and does not represent experimentally verified values for these specific analogs.

This hypothetical data illustrates that even minor modifications, such as changing the N-alkyl substituent, can significantly alter properties like lipophilicity (logP) and the potential for hydrogen bonding (H-Bond Donors/Acceptors and TPSA). Such in silico profiling is a cornerstone of modern ligand-based drug design, allowing for the prioritization of synthetic efforts towards compounds with a more desirable balance of properties. nih.gov Ultimately, the principles of ligand-based design provide a rational and resource-efficient strategy for navigating the vast chemical space in the quest for novel bioactive molecules, using the structure of compounds like this compound as a starting point for exploration.

Sophisticated Structural Characterization and Stereochemical Assignment of 2 Azetidin 3 Yloxy N Ethylpropanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for determining the constitution, configuration, and conformation of organic molecules in solution. researcher.life For 2-(azetidin-3-yloxy)-N-ethylpropanamide, a suite of NMR experiments would be employed to unambiguously assign the structure and probe its dynamic behavior.

Stereochemical Elucidation: One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each atom. nih.gov The number of signals, their chemical shifts (δ), integration (for ¹H), and multiplicity (splitting patterns) confirm the presence of the azetidine (B1206935), ethylamide, and propoxy functional groups.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) scalar couplings, allowing for the mapping of adjacent protons within the ethyl group, the propionyl backbone, and the azetidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon atom by linking it to its attached proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): This is a key technique for stereochemical assignment. It detects through-space interactions between protons that are in close proximity (typically <5 Å). For this compound, NOESY can establish the relative configuration of the two stereocenters by observing correlations between protons on the azetidine ring and the propionyl methyl group.

Dynamic Processes: The N-ethylpropanamide portion of the molecule contains an amide bond, which exhibits a partial double bond character due to resonance. This restricts rotation around the C-N bond, leading to the possible existence of cis and trans conformers. beilstein-journals.orgnih.gov This phenomenon can be studied using Dynamic NMR (DNMR) spectroscopy. libretexts.org At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the two conformers may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. mdpi.com By analyzing the spectra at different temperatures (Variable Temperature NMR), it is possible to calculate the activation energy barrier (ΔG‡) for the amide bond rotation, providing insight into the molecule's conformational stability. beilstein-journals.orgmdpi.com

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| Azetidine-CH₂ | ~3.2-3.8 | ~45-55 | Azetidine-CH | Azetidine-CH, Propanamide-CH |

| Azetidine-CH-O | ~4.5-4.8 | ~70-80 | Azetidine-CH₂ | Propanamide-CH, Propanamide-CH₃ |

| Propanamide-CH-O | ~4.0-4.3 | ~75-85 | Propanamide-CH₃ | Azetidine-CH, Ethyl-CH₂ |

| Propanamide-CH₃ | ~1.2-1.4 | ~15-20 | Propanamide-CH | Azetidine-CH, Propanamide-CH |

| Amide-NH | ~6.5-7.5 | - | Ethyl-CH₂ | Ethyl-CH₂, Propanamide-CH |

| Ethyl-CH₂ | ~3.1-3.4 | ~35-40 | Amide-NH, Ethyl-CH₃ | Propanamide-CH, Amide-NH |

| Ethyl-CH₃ | ~1.0-1.2 | ~14-18 | Ethyl-CH₂ | - |

Table 1: Representative hypothetical NMR data for this compound. Actual chemical shifts and correlations would depend on the specific stereoisomer and experimental conditions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.com This technique can precisely determine bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation and the absolute configuration of its chiral centers.

For this compound, obtaining a suitable single crystal would allow for the direct visualization of the molecular structure, confirming the connectivity and establishing the relative stereochemistry of the azetidine and propanamide chiral centers. Furthermore, if a chiral starting material of known configuration is used in the synthesis, or if anomalous dispersion methods are employed (typically requiring a heavy atom), the absolute configuration can be determined. mdpi.com

Beyond the individual molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice, governed by a network of intermolecular interactions. numberanalytics.comnumberanalytics.com Key interactions expected for this compound include:

Hydrogen Bonding: The amide N-H group and the secondary amine N-H of the azetidine ring can act as hydrogen bond donors. The amide carbonyl oxygen (C=O) and the ether oxygen are potential hydrogen bond acceptors. numberanalytics.com These interactions are critical in defining the supramolecular structure. unam.mxnih.gov

Analysis of the crystal structure provides a detailed understanding of the molecule's preferred solid-state conformation and the specific noncovalent interactions that dictate its self-assembly. nih.gov

| Parameter | Representative Value |

|---|---|

| Chemical Formula | C₈H₁₆N₂O₂ |

| Formula Weight | 172.23 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| a (Å) | ~8-12 |

| b (Å) | ~5-10 |

| c (Å) | ~12-18 |

| β (°) | ~90-110 |

| Volume (ų) | ~1000-1500 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | ~1.1-1.3 |

| R-factor | <0.05 |

Table 2: Representative hypothetical crystallographic data for a small organic molecule like this compound. Actual parameters are dependent on the specific crystalline form.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.net Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods used to determine the absolute configuration of chiral molecules in solution. mtoz-biolabs.comspark904.nlresearchgate.net

The principle involves measuring the CD spectrum of an enantiomerically pure sample of this compound. The resulting spectrum, which shows positive or negative absorptions (Cotton effects) at specific wavelengths corresponding to electronic (for ECD) or vibrational (for VCD) transitions, is a unique fingerprint of that specific enantiomer. rsc.org

To assign the absolute configuration (i.e., R/S designation at each stereocenter), the experimental spectrum is compared to a theoretically calculated spectrum. nih.gov This is typically achieved through:

Conformational Search: Identifying all low-energy conformations of the molecule using computational chemistry methods.

Spectrum Calculation: Calculating the theoretical CD spectrum for a chosen absolute configuration (e.g., (2R, 3'S)) by averaging the spectra of all significant conformers.

Comparison: Matching the calculated spectrum with the experimental one. A good match confirms the absolute configuration of the sample. An inverted match indicates the opposite enantiomer. mtoz-biolabs.comnih.gov

The primary chromophore in this compound relevant for ECD is the amide group, which typically exhibits n→π* and π→π* transitions in the UV region. The sign and magnitude of the observed Cotton effects are highly sensitive to the spatial arrangement of atoms around the chiral centers, making ECD a robust method for stereochemical assignment. nih.gov

Molecular Level Mechanistic Investigations of 2 Azetidin 3 Yloxy N Ethylpropanamide in Defined in Vitro Systems

Biophysical Characterization of Direct Molecular Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

No studies utilizing Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the direct binding of 2-(azetidin-3-yloxy)-N-ethylpropanamide to a biological macromolecule have been identified. As a result, there is no data available on its binding affinity (K_D), stoichiometry (n), or the thermodynamic parameters (ΔH, ΔS) of its potential interactions.

Structural Biology Approaches to Ligand-Macromolecule Complex Formation (e.g., Co-crystallization, Cryo-Electron Microscopy)

There are no published reports on the successful co-crystallization of this compound with a protein target, nor are there any available structures determined by X-ray crystallography or cryo-electron microscopy (cryo-EM). Consequently, information regarding the three-dimensional structure of this compound in a bound state, including specific molecular interactions, is unavailable.

Enzyme-Ligand Interaction Mechanism Analysis (e.g., Kinetic and Thermodynamic Binding Profiles)

Detailed enzyme kinetic studies to elucidate the mechanism of interaction between this compound and any potential enzyme targets have not been reported in the scientific literature. Therefore, data on kinetic parameters such as association (k_on) and dissociation (k_off) rates, as well as thermodynamic binding profiles, are not available.

Affinity-Based Probes for Target Engagement and Identification in Controlled Experimental Settings

The development and application of affinity-based probes derived from this compound for target engagement and identification in controlled experimental settings have not been described in any published research. There is no information on the use of this compound as a basis for creating chemical tools to investigate its potential biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(azetidin-3-yloxy)-N-ethylpropanamide, and what intermediates are critical?

- Methodology : The synthesis typically involves coupling azetidin-3-yloxy intermediates with N-ethylpropanamide derivatives. For example, methyl 2-(azetidin-3-yloxy)acetate hydrochloride (EN300-6489680) can serve as a precursor for introducing the azetidine moiety . Stepwise protocols may include nucleophilic substitution or amidation under controlled pH and temperature. Reaction intermediates like 3-azetidinol and activated esters (e.g., NHS esters) are critical for ensuring regioselectivity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use tandem analytical techniques:

- NMR (¹H/¹³C) to verify azetidine ring protons (δ 3.5–4.0 ppm) and ethylpropanamide backbone .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₈H₁₄N₂O₂: 170.1056 g/mol).

- X-ray crystallography for absolute configuration determination, as demonstrated in analogous N-ethylpropanamide derivatives .

Q. What stability considerations are critical during storage and handling?

- Methodology : The compound is hygroscopic and prone to hydrolysis. Store at –20°C in amber vials under inert gas (N₂/Ar) . Monitor degradation via HPLC-UV (λmax ~255 nm) and track azetidine ring opening byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) optimize reaction pathways for this compound?

- Methodology : Quantum chemical calculations (e.g., Gaussian, ORCA) predict transition states and activation energies for azetidine ring-opening side reactions. ICReDD’s workflow integrates computed reaction paths with experimental screening to prioritize conditions (e.g., solvent polarity, catalysts) that minimize byproducts .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodology : Cross-validate assays using orthogonal methods:

- Surface plasmon resonance (SPR) for binding kinetics to receptors.

- Enzymatic assays (e.g., fluorogenic substrates) under varied pH/temperature.

- Compare with structurally related compounds (e.g., N-cyclohexylpropanamide derivatives) to isolate pharmacophore contributions .

Q. How can Design of Experiments (DoE) optimize reaction yield and purity?

- Methodology : Apply fractional factorial designs to test variables:

- Factors : Temperature (40–80°C), catalyst loading (0.1–1.0 eq), solvent (DMF vs. THF).

- Responses : Yield (HPLC), purity (NMR).

- Statistical tools (e.g., JMP, Minitab) identify optimal conditions while minimizing trials .

Q. What challenges arise in enantioselective synthesis of azetidine-containing analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.